5-(3-chlorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-Chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, a methoxyphenylmethyl group, and a phenyl group attached to a pyrrolidinone ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring. This can be achieved through the reaction of an amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolidinone intermediate.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or a peracid.
Methoxyphenylmethyl Group Addition: The methoxyphenylmethyl group is added through a Friedel-Crafts alkylation reaction, where the pyrrolidinone intermediate reacts with a methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Phenyl Group Addition: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where the pyrrolidinone intermediate reacts with a phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions, Lewis acids for Friedel-Crafts alkylation.
Major Products Formed
Oxidation Products: Formation of carbonyl compounds.
Reduction Products: Formation of hydroxy derivatives.
Substitution Products: Formation of substituted aromatic compounds.
Coupling Products: Formation of biaryl compounds.
Scientific Research Applications
5-(3-Chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-thione: Similar structure but with a thione group instead of a carbonyl group.
5-(3-Chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-amine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness
The uniqueness of 5-(3-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C24H20ClNO3 |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-hydroxy-1-[(4-methoxyphenyl)methyl]-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20ClNO3/c1-29-20-12-10-16(11-13-20)15-26-22(18-8-5-9-19(25)14-18)21(23(27)24(26)28)17-6-3-2-4-7-17/h2-14,22,27H,15H2,1H3 |
InChI Key |
CQABDIZBZCTRCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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